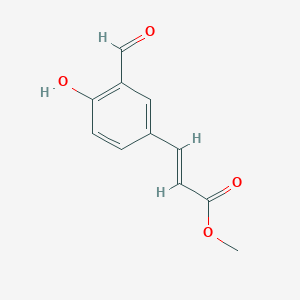
methyl E-3-(4-hydroxy-3-formylphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate is a chemical compound with the formula C11H10O4 . It has a molecular weight of 206.1947 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of benzaldehyde with methyl acrylate under alkaline conditions can produce a similar compound . The aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate, a similar compound, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the DFT calculation of these two approaches clearly indicated that the formation of phenyl migrated product is slightly more favorable than hydride migrated product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, Methyl (E)-3-(4-formylphenyl)acrylate has an ACD/LogP of 1.60, and a vapor pressure of 0.000131 mmHg at 25°C .Scientific Research Applications
Polymer Science and Material Engineering
In the realm of materials science, research on polymers like poly(vinyl alcohol) (PVA) showcases the importance of chemical modifications for enhancing material properties. For instance, crosslinking agents have been explored for PVA to improve its thermal and chemical resistance, highlighting the significance of chemical modifications in developing advanced materials for water treatment applications (Bolto, Tran, Hoang, & Xie, 2009). This research avenue suggests potential applications for methyl E-3-(4-hydroxy-3-formylphenyl)acrylate in modifying polymer properties to create novel materials with enhanced performance.
Environmental Science and Toxicology
The study of acrylamide, a compound related to acrylates, underscores the environmental and health concerns associated with chemical compounds. Research on acrylamide's formation in food and its potential toxic effects has led to the exploration of methods to reduce its presence and mitigate its impact on health (Friedman & Levin, 2008). This body of work is crucial for understanding the broader implications of chemical compounds like methyl E-3-(4-hydroxy-3-formylphenyl)acrylate, especially regarding their safety and environmental impact.
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are pivotal in addressing the challenges posed by recalcitrant compounds in the environment. The degradation of acetaminophen, for example, has been extensively studied using AOPs to understand the kinetics, mechanisms, and by-products of the process (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research highlights the potential application of compounds like methyl E-3-(4-hydroxy-3-formylphenyl)acrylate in environmental remediation efforts, especially in enhancing the efficiency of AOPs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCNMNIEOSATKG-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl E-3-(4-hydroxy-3-formylphenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

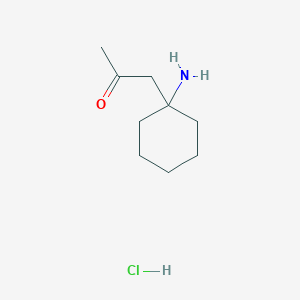

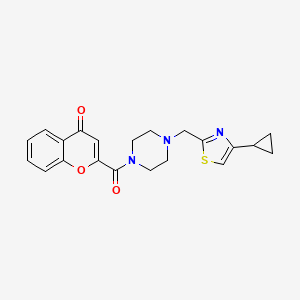

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
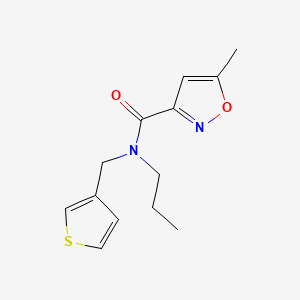
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
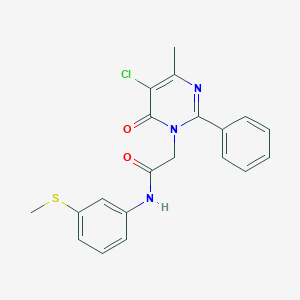
![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2741300.png)
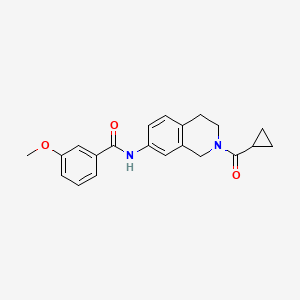

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)